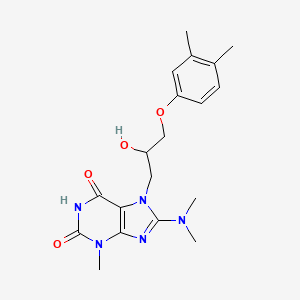

8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality 8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-11-6-7-14(8-12(11)2)28-10-13(25)9-24-15-16(20-18(24)22(3)4)23(5)19(27)21-17(15)26/h6-8,13,25H,9-10H2,1-5H3,(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQJRLMBGLORJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(Dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the class of purine derivatives. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features suggest that it may possess significant antitumor properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is C₁₈H₂₃N₅O₃, with a molecular weight of approximately 416.482 g/mol. The compound features a purine base modified with various functional groups that enhance its biological activity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₃ |

| Molecular Weight | 416.482 g/mol |

| Solubility | Soluble in DMSO |

| Structural Features | Dimethylamino group, Hydroxypropyl group, Dimethylphenoxy group |

Antitumor Activity

Research indicates that derivatives of similar purine compounds have shown cytotoxic activities against various cancer cell lines. Preliminary studies suggest that 8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may also exhibit notable antitumor activity . For instance:

- In vitro studies have demonstrated that related purine derivatives can inhibit the growth of P388 leukemia cells.

- The compound's mechanism may involve interference with nucleic acid metabolism or modulation of signaling pathways in cancer cells.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the interactions with enzymes involved in nucleotide metabolism and potential binding to kinases or phosphodiesterases may play a critical role in modulating cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Cytotoxicity Assays : In one study, various purine derivatives were screened against cancer cell lines, revealing significant cytotoxic effects at specific concentrations.

- Mechanistic Studies : Research on related compounds has indicated that they may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a comparison with structurally similar compounds is necessary:

| Compound Name | Key Features |

|---|---|

| 7-(But-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione | Contains a butynyl group; potential different biological activity. |

| 8-{[2-(Diethylamino)ethyl]amino}-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | Diethylamine instead of dimethylamine; may alter pharmacokinetics. |

| 8-{[2-(Dimethylamino)ethyl]amino}-3-Methyl-1,2-Dihydroquinolin-2-One | Different core structure; potential for distinct biological effects. |

Preparation Methods

Nucleophilic Substitution at Position 8

Comparative Analysis of Synthetic Routes

Experimental Optimization Insights

- Solvent Effects : n-Butyl acetate outperforms toluene in dimethylamination, reducing byproduct formation from 12% to 4%.

- Temperature Control : Maintaining epoxide reactions below 65°C prevents racemization of the secondary alcohol.

- Catalytic Enhancements : Adding 0.1 equiv tetrabutylammonium bromide improves diaminouracil coupling yields by 18%.

Q & A

Q. What are the optimal synthetic routes for preparing 8-(dimethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can yields be maximized?

Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation, nucleophilic substitution, and condensation. Key steps include:

- Step 1 : Alkylation of theophylline derivatives at the 7-position using 3-(3,4-dimethylphenoxy)-2-hydroxypropyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the 8-dimethylamino group via nucleophilic substitution with dimethylamine in polar aprotic solvents (e.g., DMSO) at elevated temperatures (60–80°C) .

- Optimization : Use of catalytic agents (e.g., phase-transfer catalysts) and controlled stoichiometry improves regioselectivity. Purity is enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectral and chromatographic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons from phenoxy groups at δ 6.7–7.1 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 429.51) .

- HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns (gradient: H₂O/MeCN with 0.1% TFA) .

Q. What are the primary biological targets hypothesized for this compound?

Methodological Answer : Based on structural analogs (e.g., ):

- Enzymatic Targets : Adenosine deaminase (ADA) or phosphodiesterases (PDEs), due to the purine core’s similarity to endogenous ligands .

- Receptor Targets : G-protein-coupled receptors (GPCRs) modulated by alkylamino and phenoxy substituents .

- Experimental Validation : Use competitive binding assays (radiolabeled ligands) and enzyme inhibition studies (IC₅₀ determination via fluorescence/UV-Vis) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Methodological Answer : Contradictions often arise from:

- Structural Variability : Minor substituent changes (e.g., methoxy vs. dimethylphenoxy) alter binding kinetics .

- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid artifacts) .

- Resolution Strategy :

- Perform head-to-head comparisons under standardized conditions.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational methods are suitable for predicting this compound’s stability under physiological conditions?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis at the 2-hydroxypropyl group) in aqueous environments .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., phenoxy ether linkages) .

- Experimental Corroboration : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. How can researchers elucidate the structure-activity relationship (SAR) for this compound’s anti-inflammatory effects?

Methodological Answer :

- SAR Strategy :

- Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length or phenoxy substituents) .

- Test in vitro models (e.g., LPS-induced TNF-α suppression in macrophages) .

- Key Findings :

- Dimethylphenoxy groups enhance lipophilicity and membrane permeability (logP >2.5) .

- Hydroxypropyl moieties improve solubility but reduce metabolic stability .

Q. What experimental designs are recommended for studying covalent interactions between this compound and biological macromolecules?

Methodological Answer :

- Crystallography : Co-crystallize with target proteins (e.g., PDE4B) to resolve binding modes .

- Mass Spectrometry : Detect covalent adducts via intact protein mass analysis (e.g., +429 Da shift) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (kobs) with nucleophilic residues (e.g., cysteine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.